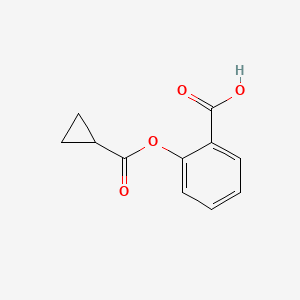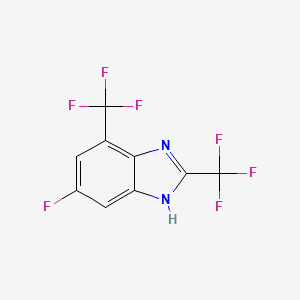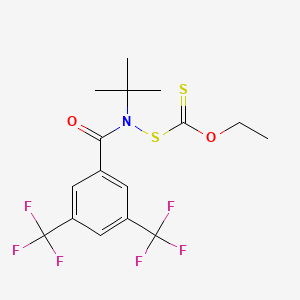
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione is a complex organic compound featuring a furan ring substituted with two phospholan groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione typically involves the reaction of furan-2,5-dione with (2S,5S)-2,5-dimethylphospholan-1-yl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phospholan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione involves its interaction with molecular targets through its phospholan groups. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis((2R,5R)-2,5-dimethylphospholan-1-yl)furan-2,5-dione: A stereoisomer with different spatial arrangement of the phospholan groups.
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)thiophene-2,5-dione: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H24O3P2 |
|---|---|
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
3,4-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]furan-2,5-dione |
InChI |
InChI=1S/C16H24O3P2/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
OQHMFJKKVZGWDC-BJDJZHNGSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](P1C2=C(C(=O)OC2=O)P3[C@H](CC[C@@H]3C)C)C |
SMILES canonique |
CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)


![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)





![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
